BenchChemオンラインストアへようこそ!

N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine

Lipophilicity ADME Physicochemical property

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine (CAS 1383626-18-3) is a bicyclic secondary amine belonging to the octahydroquinolizine (quinolizidine) class, defined by a saturated nitrogen-containing 1-azabicyclo[4.4.0]decane core bearing an N-propylaminomethyl substituent at the 1-position. With a molecular formula of C₁₃H₂₆N₂, a molecular weight of 210.36 g·mol⁻¹, a computed XLogP3 of 2.4, 1 hydrogen-bond donor, 2 hydrogen-bond acceptors, and 4 rotatable bonds , the compound occupies a distinct physicochemical space within this scaffold family.

Molecular Formula C13H26N2
Molecular Weight 210.365
CAS No. 1383626-18-3
Cat. No. B2408023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine
CAS1383626-18-3
Molecular FormulaC13H26N2
Molecular Weight210.365
Structural Identifiers
SMILESCCCNCC1CCCN2C1CCCC2
InChIInChI=1S/C13H26N2/c1-2-8-14-11-12-6-5-10-15-9-4-3-7-13(12)15/h12-14H,2-11H2,1H3
InChIKeyZFTMSBRKTZIYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine — Procurement-Ready Physicochemical & Scaffold Profile


N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine (CAS 1383626-18-3) is a bicyclic secondary amine belonging to the octahydroquinolizine (quinolizidine) class, defined by a saturated nitrogen-containing 1-azabicyclo[4.4.0]decane core bearing an N-propylaminomethyl substituent at the 1-position [1]. With a molecular formula of C₁₃H₂₆N₂, a molecular weight of 210.36 g·mol⁻¹, a computed XLogP3 of 2.4, 1 hydrogen-bond donor, 2 hydrogen-bond acceptors, and 4 rotatable bonds [1], the compound occupies a distinct physicochemical space within this scaffold family. It is commercially available as the free base and as the dihydrochloride salt (CAS 1803599-45-2; MW 283.3 g·mol⁻¹) . The octahydroquinolizine scaffold is recognised in the patent literature as a pharmacophore for antidiabetic, analgesic, and sigma-receptor ligand programmes [2], establishing the compound's relevance as a versatile intermediate and exploratory tool for medicinal chemistry.

Why N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine Cannot Be Freely Substituted by In-Class Analogs


Within the octahydroquinolizine amine series, even modest changes to the N-alkyl chain length or substitution pattern can produce pronounced shifts in lipophilicity, basicity, and conformational behaviour—parameters that critically govern membrane permeability, receptor-binding kinetics, and metabolic stability [1]. The patent literature on octahydroquinolizines for antidiabetic therapy explicitly differentiates the N-methyl, N-ethyl, N-propyl, and N-butyl variants as discrete embodiments, indicating that each alkyl homologue generates a distinct biological profile [2]. Furthermore, structure–activity relationship (SAR) studies on 1-(arylalkyl)quinolizidine sigma-receptor ligands demonstrate that subnanomolar affinity differences arise from subtle modifications of the exocyclic amine substituent . Consequently, generic procurement of any “octahydroquinolizine amine” without regard to the specific N-propyl side chain risks introducing uncontrolled variables into downstream assays and synthetic pathways.

Quantitative Differentiation Evidence for N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine Relative to Closest Analogs


Lipophilicity (XLogP3) Differentiates the N-Propyl Homologue from Shorter- and Longer-Chain Analogs

The computed XLogP3 of 2.4 for N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine places it between the N-methyl (estimated XLogP3 ~1.5) and N-butyl (estimated XLogP3 ~3.2) homologues, consistent with the ~0.5 log unit increment typically observed per additional methylene unit in aliphatic amines [1]. This intermediate lipophilicity may offer a balanced permeability–solubility profile relative to its neighbours in the homologous series, though empirical log D₇.₄ measurements are required to confirm this [2].

Lipophilicity ADME Physicochemical property

Hydrogen-Bond Donor/Acceptor Profile Positions the Compound as a Mono-Secondary Amine Scaffold

The target compound possesses 1 hydrogen-bond donor (the secondary amine N–H) and 2 hydrogen-bond acceptors (the two nitrogen atoms), distinguishing it from tertiary amine analogs such as N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine derivatives that lack an H-bond donor [1]. In the sigma-receptor ligand series, the presence or absence of a secondary amine proton has been correlated with altered receptor subtype selectivity . This H-bond donor capability may be critical for target engagement in binding pockets where a directional hydrogen bond is required.

Hydrogen bonding Scaffold classification Medicinal chemistry

The Octahydroquinolizine Core Confers Conformational Rigidity Relative to Open-Chain Amine Comparators

The fused bicyclic quinolizidine system restricts the conformational freedom of the aminomethyl side chain compared with simple acyclic N-propyl amines. Patent literature highlights that the octahydroquinolizine scaffold contributes to a defined spatial orientation of the appended amine, which has been exploited in antidiabetic and analgesic programmes to achieve target selectivity [1]. In sigma-receptor ligand studies, compounds bearing the (1S,9aR)-octahydro-2H-quinolizin-1-yl moiety displayed subnanomolar σ₁ Ki values, demonstrating that the rigid scaffold can pre-organise the pharmacophore for high-affinity binding .

Conformational restriction Scaffold rigidity Entropic benefit

Salt Form Selection: Dihydrochloride Provides Enhanced Aqueous Solubility and Handling for Biological Assays

The dihydrochloride salt (CAS 1803599-45-2; MW 283.3 g·mol⁻¹) is the commercially predominant form offered by suppliers for research use . While specific aqueous solubility data for the free base versus the dihydrochloride are not publicly available, the general principle of salt formation to enhance the aqueous solubility of lipophilic amines is well established. The free base (XLogP3 = 2.4) is expected to have limited aqueous solubility, whereas the dihydrochloride salt is anticipated to exhibit substantially improved solubility, facilitating accurate dosing in in vitro assays [1].

Salt selection Solubility Formulation

Recommended Application Scenarios for N-(Octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine Based on Current Evidence


Medicinal Chemistry: Scaffold for Antidiabetic Lead Optimisation

The octahydroquinolizine core is explicitly claimed as a pharmacophore for antidiabetic therapy in patent US20110003808A1, where the N-propyl variant (R = nPropyl) is one of four specifically enumerated alkyl embodiments [1]. The target compound can serve as a key intermediate or reference standard in SAR campaigns aimed at optimising glucose-lowering activity, with the N-propyl chain providing a distinct lipophilicity and steric profile compared to the N-methyl, N-ethyl, and N-butyl analogues disclosed in the same patent [1].

Neuroscience Research: Sigma-Receptor Ligand Probe Development

Quinolizidine derivatives bearing the (1S,9aR)-octahydro-2H-quinolizin-1-yl moiety have demonstrated subnanomolar affinity for the σ₁ receptor, with selectivity over σ₂, 5-HT₂A, and D₂ receptor subtypes . The N-propylaminomethyl variant can be employed as a synthetic building block for generating focused libraries of sigma-receptor ligands through further N-functionalisation or coupling reactions, contributing to CNS drug discovery programmes targeting psychiatric and motor disorders .

Synthetic Chemistry: Versatile Secondary Amine Building Block

With a single secondary amine handle, the compound is amenable to a wide range of derivatisation reactions—including reductive amination, acylation, sulfonylation, and urea formation—making it a practical building block for constructing diverse compound libraries [2]. The bicyclic quinolizidine scaffold imparts conformational rigidity to the resulting products, a desirable feature for fragment-based drug discovery and diversity-oriented synthesis [2].

Physicochemical Reference Standard for Octahydroquinolizine Amine Series

The well-defined computed properties (MW 210.36, XLogP3 2.4, 1 HBD, 2 HBA, 4 rotatable bonds) [3] position the compound as a useful reference standard for calibrating computational models or chromatographic methods across the octahydroquinolizine amine homologous series. Its intermediate lipophilicity makes it a representative midpoint for method development targeting this chemical space.

Quote Request

Request a Quote for N-(octahydro-2H-quinolizin-1-ylmethyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.